3-(azetidin-3-yl)-3H-imidazo[4,5-b]pyridine
Overview
Description
“3-(azetidin-3-yl)-3H-imidazo[4,5-b]pyridine” is a compound that contains an azetidinone moiety, which is the simplest β-lactam known for a number of pharmacological activities . Azetidinones exhibit a wide range of biological activities which includes anti-tubercular, anti-inflammatory, anti-tumor, anti-HIV, anti-parkinsonian, anti-diabetic activities, etc .
Synthesis Analysis
The synthesis of imidazo[4,5-b]pyridines has been reported in various studies. For instance, 1-aryl-5-amino-4-(cyanoformimidoyl)imidazoles were reacted with malononitrile under mild experimental conditions and led to 3-aryl-5,7-diamino-6-cyano-3H-imidazo[4,5-b]pyridines .Molecular Structure Analysis
The molecular formula of “3-(azetidin-3-yl)-3H-imidazo[4,5-b]pyridine” is C8H11ClN2 . The structure of this compound includes an azetidinone ring, which is a four-membered lactam, and an imidazo[4,5-b]pyridine ring .Chemical Reactions Analysis
The reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yielded 2-(4-(1-(2-(4-(2-Arylhydrazono)-5-s-4,5-dihydrothiazol-2-yl)hydrazono)-ethyl)phenyl)isoindoline-1,3-dione .Scientific Research Applications
Organic Synthesis and Catalysis
Research highlights the importance of heterocyclic N-oxide derivatives, including imidazo[4,5-b]pyridine derivatives, in organic synthesis and catalysis. These compounds serve as versatile intermediates in the formation of metal complexes and design of catalysts for asymmetric synthesis. Their unique electronic and structural properties enable them to facilitate a variety of chemical transformations, underscoring their utility in developing new synthetic methodologies (Li et al., 2019).
Medicinal Chemistry
Imidazo[4,5-b]pyridine scaffolds play a significant role in medicinal chemistry, offering a platform for the development of novel therapeutics. Their structural diversity allows for the exploration of various pharmacokinetics profiles and the enhancement of drug efficacy. Specifically, these scaffolds have been utilized in kinase inhibitor development, demonstrating therapeutic potential across a range of diseases (Garrido et al., 2021).
Antimicrobial Applications
Studies on imidazopyridine-based derivatives reveal their potential as inhibitors against multi-drug resistant bacterial infections. The structural features of these compounds enable them to act as potent antibacterial agents, highlighting their significance in addressing the global challenge of antibiotic resistance (Sanapalli et al., 2022).
Material Science
The synthesis and functionalization of imidazopyridine derivatives extend to material science applications, where they contribute to the development of new materials and coatings with enhanced properties. This includes the creation of compounds with specific functionalities for surface modification, sensor development, and other technological applications (Abdurakhmanova et al., 2018).
Mechanism of Action
While the specific mechanism of action for “3-(azetidin-3-yl)-3H-imidazo[4,5-b]pyridine” is not mentioned in the retrieved papers, it’s worth noting that imidazole derivatives are known to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
Future Directions
properties
IUPAC Name |
3-(azetidin-3-yl)imidazo[4,5-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c1-2-8-9(11-3-1)13(6-12-8)7-4-10-5-7/h1-3,6-7,10H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWSTZPZGKPFZSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)N2C=NC3=C2N=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(azetidin-3-yl)-3H-imidazo[4,5-b]pyridine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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